An In-depth Technical Guide to (R)-4-Carboxyphenylglycine: Structure, Stereoselective Synthesis, and Applications
An In-depth Technical Guide to (R)-4-Carboxyphenylglycine: Structure, Stereoselective Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of (R)-4-Carboxyphenylglycine ((R)-4-CPG), a non-proteinogenic amino acid of significant interest in neuroscience and medicinal chemistry. As a stereoisomer of a potent Group I metabotropic glutamate receptor (mGluR) antagonist, understanding its structure and, critically, its stereoselective synthesis is paramount for researchers in drug development.[1][2] This document delves into the molecule's structural and physicochemical properties, followed by a detailed exploration of robust and modern synthetic strategies. We present field-proven insights into the rationale behind key experimental choices, offering detailed, step-by-step protocols for chemoenzymatic and asymmetric hydrogenation routes. The guide is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on the synthesis and characterization of this important pharmacological tool.
Introduction: The Significance of (R)-4-Carboxyphenylglycine
Non-proteinogenic α-amino acids are fundamental building blocks in the development of novel therapeutics, offering structural diversity beyond the canonical 20 proteinogenic amino acids.[3] Within this class, aryl-substituted glycines are privileged scaffolds due to their conformational rigidity and ability to mimic endogenous ligands. 4-Carboxyphenylglycine (4-CPG) has been identified as a broad-spectrum antagonist of excitatory amino acid (EAA) receptors, with its enantiomers displaying distinct pharmacological profiles.
The (S)-enantiomer, (S)-4-Carboxyphenylglycine, is a well-characterized competitive antagonist for Group I metabotropic glutamate receptors (mGluRs), showing selectivity for mGluR1 over mGluR5.[2][4] These receptors are implicated in a multitude of neurological processes and diseases, making their selective modulation a key therapeutic strategy.[5][6] Consequently, the (R)-enantiomer, (R)-4-Carboxyphenylglycine, serves as an essential negative control in pharmacological studies and as a starting point for the development of other stereospecific ligands. The ability to produce this molecule with high enantiomeric purity is, therefore, a critical enabling capability for any research program in this area. This guide focuses on providing the foundational knowledge and practical methodologies to achieve this.
Molecular Structure and Physicochemical Properties
Chemical Structure and Stereochemistry
(R)-4-Carboxyphenylglycine is an α-amino acid characterized by a phenyl ring substituted with a carboxyl group at the para (C4) position. The core structure consists of a central chiral carbon atom (the α-carbon) bonded to an amine group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and the 4-carboxyphenyl moiety.
The absolute configuration at this chiral center is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This stereochemistry is crucial for its interaction with biological targets and dictates its pharmacological profile, distinguishing it from its (S)-enantiomer.
Caption: Structure of (R)-4-Carboxyphenylglycine with its chiral center.
Physicochemical Data
A summary of key physicochemical properties for 4-Carboxyphenylglycine is provided below. Note that some data may refer to the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [4][7] |
| Molecular Weight | 195.17 g/mol | [4][7] |
| CAS Number (Racemate) | 7292-81-1 | [7] |
| Appearance | White to off-white solid | N/A |
| Purity (Typical) | ≥97% | [7] |
| Solubility | Soluble in 1eq. NaOH with gentle warming | [2][4] |
| InChI Key (Racemate) | VTMJKPGFERYGJF-UHFFFAOYSA-N |
Asymmetric Synthesis of (R)-4-Carboxyphenylglycine
The primary challenge in synthesizing (R)-4-CPG is the stereocontrolled formation of the α-chiral center. While classical resolution of a racemic mixture is possible, modern synthetic chemistry prioritizes asymmetric methods that directly generate the desired enantiomer, improving efficiency and yield.[8] We will discuss two powerful and reliable strategies: Chemoenzymatic Synthesis and Asymmetric Hydrogenation.
Synthetic Approach 1: Chemoenzymatic Reductive Amination
Causality and Rationale: This approach leverages the exquisite stereoselectivity of enzymes, specifically aminotransferases (ATAs), to convert a prochiral ketone into a chiral amine.[9] The enzyme's active site creates a chiral environment that forces the reaction to proceed with a very high degree of enantioselectivity (>99% enantiomeric excess, ee), which is often difficult to achieve with small-molecule catalysts.[9] The starting material, 4-carboxybenzoylformic acid (an α-keto acid), is readily accessible. The process is environmentally benign, typically running in aqueous buffer at or near room temperature.
Caption: Workflow for the chemoenzymatic synthesis of (R)-4-CPG.
Detailed Experimental Protocol:
-
Bioreactor Setup: To a temperature-controlled vessel, add phosphate buffer (100 mM, pH 7.5).
-
Reagent Addition: Dissolve 4-carboxybenzoylformic acid (1.0 eq) and the amine donor, such as Isopropylamine (IPA, 1.5 eq), in the buffer. Add the cofactor Pyridoxal 5'-phosphate (PLP, 1 mol%).
-
Enzyme Introduction: Add the chosen (R)-selective aminotransferase (commercially available or prepared in-house) to the reaction mixture. The enzyme loading is typically determined by its specific activity.
-
Reaction: Stir the mixture at 25-30°C for 12-24 hours. Monitor the reaction progress by HPLC to observe the consumption of the starting keto acid and the formation of the amino acid product. The byproduct of using IPA as the amine donor is acetone, which can be removed under vacuum to drive the reaction equilibrium.
-
Enzyme Removal: Once the reaction is complete, terminate it by adding a water-miscible organic solvent (e.g., acetonitrile) or by heat treatment to precipitate the enzyme. Centrifuge the mixture and discard the protein pellet.
-
Purification: The supernatant contains the product, unreacted starting materials, and salts. Adjust the pH to the isoelectric point of (R)-4-CPG to induce precipitation, or purify directly using ion-exchange chromatography for higher purity.
-
Isolation and Analysis: Collect the purified product, lyophilize to dryness, and characterize by NMR and Mass Spectrometry. Determine the enantiomeric excess using chiral HPLC.
Synthetic Approach 2: Asymmetric Hydrogenation
Causality and Rationale: This is a cornerstone of industrial asymmetric synthesis.[8] The strategy involves the hydrogenation of a prochiral α,β-dehydroamino acid precursor using a chiral transition metal catalyst. The catalyst, typically composed of rhodium or ruthenium complexed with a chiral phosphine ligand (e.g., BINAP), coordinates to the double bond of the substrate. It creates a diastereomeric intermediate, and the steric and electronic properties of the chiral ligand dictate the face from which hydrogen is delivered, thereby establishing the stereocenter with high fidelity.[8]
Caption: Reaction scheme for asymmetric hydrogenation synthesis.
Detailed Experimental Protocol:
-
Precursor Synthesis: Synthesize the α-acetamido-4-carboxy-cinnamic acid precursor via an Erlenmeyer-Azlactone synthesis from 4-carboxybenzaldehyde, acetylglycine, and acetic anhydride.
-
Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the chiral catalyst, for example, [Rh(COD)₂(R,R-DIPAMP)]⁺BF₄⁻ (0.1 - 1 mol%).
-
Hydrogenation Reaction: Add the α,β-dehydroamino acid precursor and a degassed solvent such as methanol to the vessel.
-
Pressurization: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen (typically 1-10 atm) and stir vigorously at room temperature for 12-48 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or HPLC for the disappearance of the starting material. Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen.
-
Purification of Intermediate: Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield (R)-N-acetyl-4-carboxyphenylglycine.
-
Deprotection: Reflux the N-acetyl protected intermediate in aqueous acid (e.g., 6M HCl) for several hours to hydrolyze the amide bond.
-
Isolation: Cool the reaction mixture, neutralize to the isoelectric point to precipitate the final product, filter, wash with cold water, and dry under vacuum. Confirm purity and enantiomeric excess by chiral HPLC.
Characterization and Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (R)-4-Carboxyphenylglycine.
| Analysis Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity | Aromatic and aliphatic protons with correct chemical shifts, splitting patterns, and integration. |
| ¹³C NMR | Structural confirmation | Correct number of signals corresponding to the unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to [M+H]⁺ at m/z 196.06 or [M-H]⁻ at m/z 194.05. |
| Chiral HPLC/SFC | Enantiomeric Purity (ee) | Separation of (R) and (S) enantiomers, allowing for quantification. The goal is >99% ee. |
| Melting Point | Physical property confirmation | A sharp melting point consistent with the literature value for the pure compound. |
Applications in Research and Drug Development
While its sibling (S)-4-CPG is a potent Group I mGluR antagonist, (R)-4-CPG is fundamentally important for several reasons:
-
Pharmacological Control: It serves as the ideal negative control in in vitro and in vivo experiments to demonstrate that the observed biological effects of (S)-4-CPG or racemic 4-CPG are stereospecific and target-mediated.[10]
-
Stereo-SAR Studies: It is a crucial component in establishing Structure-Activity Relationships (SAR), helping researchers understand how the three-dimensional arrangement of functional groups influences binding affinity and efficacy at the receptor.
-
Precursor for Analogs: The chiral core of (R)-4-CPG can be a valuable starting material for the synthesis of novel ligands where the (R)-configuration is required for activity at a different biological target.
Conclusion
(R)-4-Carboxyphenylglycine is more than just the "inactive" enantiomer; it is an indispensable tool for rigorous pharmacological research and a valuable chiral building block. Its synthesis, once a significant challenge, can now be accomplished with exceptional stereocontrol using modern catalytic methods. Chemoenzymatic synthesis offers an elegant, highly selective, and green route, while asymmetric hydrogenation remains a robust and scalable industrial standard. The detailed protocols and strategic insights provided in this guide equip researchers with the necessary knowledge to confidently produce and characterize high-purity (R)-4-CPG for advanced applications in drug discovery and chemical biology.
References
- Chemical Science.
- PMC, NIH.
- Mendeleev Communications. Asymmetric synthesis of unusual α-amino acids. RSC Publishing.
- PMC, PubMed Central.
- Chemical Reviews. Catalytic Asymmetric Synthesis of α-Amino Acids.
- Santa Cruz Biotechnology. (RS)-4-Carboxyphenylglycine | CAS 7292-81-1.
- R&D Systems. (S)-4-Carboxyphenylglycine | Group I mGluR Antagonists.
- MedchemExpress.com. 4CPG ((RS)-4-Carboxyphenylglycine) | mGluR Antagonist.
- Human Metabolome Database. Showing metabocard for 4-Carboxyphenylglycine (HMDB0002016).
- Tocris Bioscience. (RS)-4-Carboxyphenylglycine | CAS 7292-81-1.
- Tocris Bioscience. (S)
- PubMed. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes.
- IUPHAR/BPS Guide to PHARMACOLOGY.
- PubMed.
- MDPI. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. (S)-4-Carboxyphenylglycine | Group I mGluR Antagonists: Tocris Bioscience [rndsystems.com]
- 5. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoenzymatic synthesis of a series of 4-substituted glutamate analogues and pharmacological characterization at human glutamate transporters subtypes 1-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
